

Zimeldine-d6 molecular weight and formula.

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Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B15616224

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An In-depth Technical Guide to **Zimeldine-d6**: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount for rigorous experimental design and interpretation. This guide provides a focused overview of the core molecular properties of **Zimeldine-d6**, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI), Zimeldine.

Molecular Data Summary

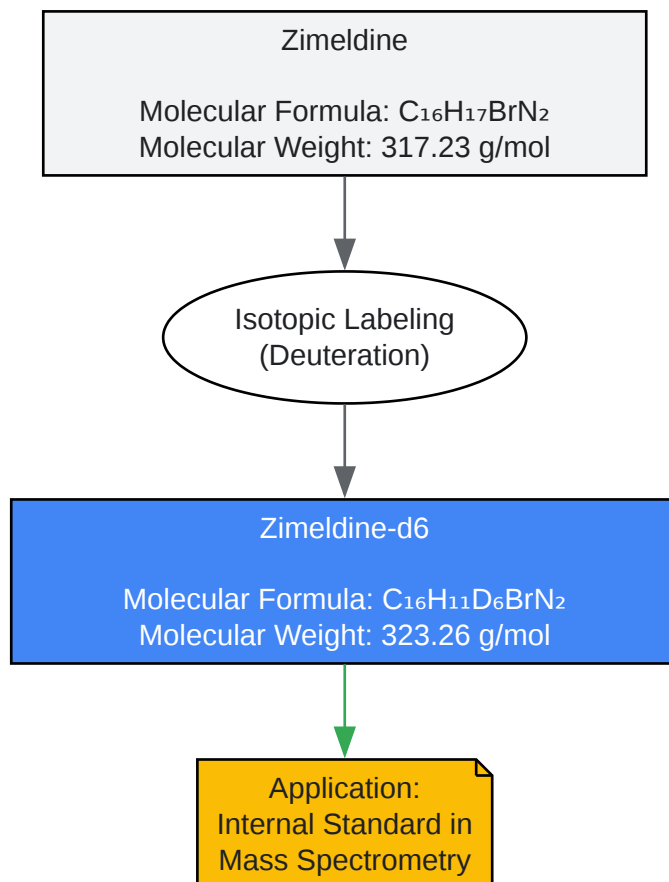
The incorporation of six deuterium atoms into the Zimeldine structure results in a quantifiable increase in its molecular weight. The fundamental molecular attributes of **Zimeldine-d6** are detailed below, with the non-deuterated form, Zimeldine, provided for comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)
Zimeldine-d6	C ₁₆ H ₁₁ D ₆ BrN ₂	323.26[1][2]
Zimeldine	C ₁₆ H ₁₇ BrN ₂	317.23

Structural Relationship and Isotopic Labeling

Zimeldine-d6 is synthesized by replacing six hydrogen atoms with deuterium atoms on the N,N-dimethyl group of Zimeldine. This isotopic substitution is a critical tool in various research applications, particularly in pharmacokinetic studies where it can be used as an internal standard for mass spectrometry-based quantification of the parent drug.

Logical Relationship of Zimeldine and Zimeldine-d6



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Relationship between Zimeldine and its deuterated form.

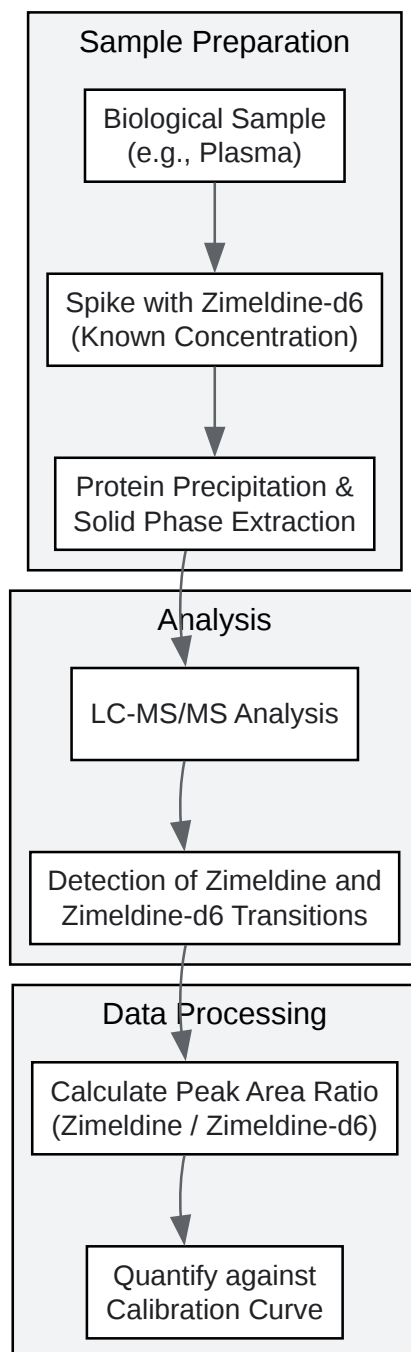
Experimental Protocols

Detailed experimental protocols for the use of **Zimeldine-d6** are highly application-specific. However, a general methodology for its use as an internal standard in a typical liquid chromatography-mass spectrometry (LC-MS) bioanalytical assay is outlined below.

Objective: To quantify the concentration of Zimeldine in a biological matrix (e.g., plasma).

Workflow:

General Workflow for Zimeldine-d6 as an Internal Standard

[Click to download full resolution via product page](#)LC-MS/MS experimental workflow using **Zimeldine-d6**.

Methodology:

- **Preparation of Standards:** A calibration curve is prepared by spiking known concentrations of Zimeldine into the blank biological matrix. A fixed, known concentration of **Zimeldine-d6** is added to each standard.
- **Sample Preparation:** The unknown samples are similarly spiked with the same fixed concentration of **Zimeldine-d6**.
- **Extraction:** Proteins are typically precipitated from the plasma samples, often with a cold organic solvent (e.g., acetonitrile). The supernatant is then further purified using solid-phase extraction to remove interfering substances.
- **LC-MS/MS Analysis:** The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. The chromatographic conditions are optimized to separate Zimeldine and **Zimeldine-d6** from matrix components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Zimeldine and **Zimeldine-d6**.
- **Quantification:** The peak areas of the analyte (Zimeldine) and the internal standard (**Zimeldine-d6**) are recorded. The ratio of the peak area of Zimeldine to the peak area of **Zimeldine-d6** is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Zimeldine in the unknown samples is then determined from this curve.

The use of a stable isotope-labeled internal standard like **Zimeldine-d6** is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

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References

- 1. scbt.com [scbt.com]
- 2. vivanls.com [vivanls.com]
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